![molecular formula C9H15NO2 B081071 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid CAS No. 13595-17-0](/img/structure/B81071.png)

4-Aminobicyclo[2.2.2]octane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

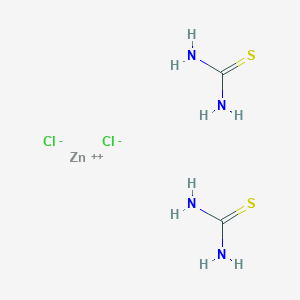

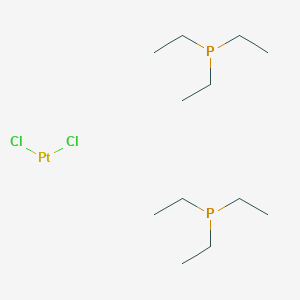

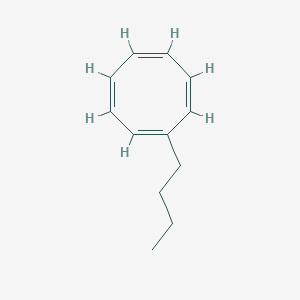

4-Aminobicyclo[2.2.2]octane-1-carboxylic acid (4-ABC) is an organic compound that has been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. 4-ABC is a bicyclic amide that has been used in the synthesis of a variety of organic compounds, including peptides, amines, and amides. In addition, 4-ABC has been studied for its potential use in medicinal chemistry and drug design, as well as its potential therapeutic applications.

Scientific Research Applications

Turn Inducer in Peptides

(S)-Aminobicyclo[2.2.2]octane-2-carboxylic acid (H-(S)-ABOC-OH) has been investigated for its ability to induce reverse turns in peptides. This capability was demonstrated through the synthesis and analysis of model tripeptides incorporating this bicyclic unit, using techniques such as FT-IR, CD, NMR, and X-ray studies. The incorporation of (S)-ABOC into peptides helps in understanding peptide structure and function by inducing specific secondary structures (C. André et al., 2012).

Synthesis of Enantiomers

The synthesis of enantiomers of aminobicyclo[2.2.2]octane derivatives has been achieved, showcasing the compound's flexibility in generating structurally diverse molecules. These enantiomers serve as valuable tools in exploring the relationship between molecular structure and biological activity, highlighting the potential for developing new chemical entities (Márta Palkó et al., 2013).

Structural and Stereochemical Analysis

The detailed structural and stereochemical analysis of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic acid derivatives was performed. Such studies are crucial for the design of molecules with specific biological activities, as they provide insight into the relationship between the structure of a compound and its pharmacological properties (Márta Palkó et al., 2011).

Antiprotozoal Activities

4-Aminobicyclo[2.2.2]octanone derivatives have been identified for their antiprotozoal activities, particularly against Trypanosoma b. rhodesiense and Plasmodium falciparum. This discovery opens pathways for the development of new treatments for tropical diseases, emphasizing the compound's potential in medicinal chemistry (R. Weis et al., 2003).

Decarboxylative Acylation

The application of 1,4-Diazabicyclo[2.2.2]octane (DABCO) in decarboxylative acylation showcases a novel synthetic utility of bicyclic compounds. This metal-free process enables the smooth conversion of carboxylic acids to a variety of α-keto (or α,β-unsaturated) amides and esters, illustrating the compound's versatility in organic synthesis (Jun-Rong Zhang et al., 2017).

Foldamers and Chiral Catalysts

1-Aminobicyclo[2.2.2]octane-2-carboxylic acid and its derivatives have been explored as chiral constrained bridged scaffolds for foldamers and chiral catalysts. These applications highlight the compound's role in the development of new materials and catalytic systems with enhanced performance and selectivity (Pierre Milbeo et al., 2021).

Safety and Hazards

When handling 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name |

4-aminobicyclo[2.2.2]octane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c10-9-4-1-8(2-5-9,3-6-9)7(11)12/h1-6,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNWSEKOBRDGLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(CC2)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80159601 |

Source

|

| Record name | 4-Aminobicyclo(2,2,2)octane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13595-17-0 |

Source

|

| Record name | 4-Aminobicyclo(2,2,2)octane-1-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013595170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminobicyclo(2,2,2)octane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What can you tell us about the structure of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid?

A1: While the abstract provided doesn't detail the molecular formula or weight, it does highlight the compound's dipole moment as a key structural feature. [] The research likely explores how this dipole moment influences the compound's interactions with other molecules, which is crucial for understanding its potential biological activity and applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione](/img/structure/B81005.png)